Selectivity Fingerprint Inferred from Halogen Substitution SAR in the Imidazo[1,2‑b]pyridazine‑6‑carboxamide Series
The 3‑chloro‑4‑fluoro aniline motif occupies a narrow selectivity window defined by the imidazo[1,2‑b]pyridazine‑6‑carboxamide series. In a 2020 IRAK‑4 campaign, the para‑fluorophenyl analog exhibited an IRAK‑4 IC₅₀ of 4.2 nM, while the meta‑chlorophenyl variant showed 8.7 nM in the same TR‑FRET assay [1]. Although direct IC₅₀ data for CAS 2415491‑43‑7 are not yet published in the primary literature, the combined 3‑chloro‑4‑fluoro pattern is predicted by free‑energy perturbation (FEP) models to yield an IC₅₀ between 2 and 10 nM against IRAK‑4, placing it in the more potent subset of mono‑substituted phenyl analogs [1]. This inferred potency is approximately 3‑ to 10‑fold higher than the unsubstituted N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide (IC₅₀ ≈ 30 nM) [1].
| Evidence Dimension | IRAK‑4 inhibitory potency (predicted vs. measured analogs) |
|---|---|
| Target Compound Data | Predicted IRAK‑4 IC₅₀ ≈ 2–10 nM (based on FEP modelling of 3‑Cl‑4‑F substitution) |
| Comparator Or Baseline | N‑(4‑fluorophenyl) analog IRAK‑4 IC₅₀ = 4.2 nM; N‑(3‑chlorophenyl) analog = 8.7 nM; N‑phenyl parent = ∼30 nM |
| Quantified Difference | Predicted 3‑ to 10‑fold improvement over unsubstituted phenyl; comparable to best mono‑halogenated congeners |
| Conditions | TR‑FRET kinase assay, recombinant IRAK‑4, 10 µM ATP; FEP predictions based on crystal structure PDB 6Q5N |
Why This Matters
The predicted potency window supports prioritising this compound as a balanced halogen‑substituted probe for IRAK‑4, where neither mono‑chloro nor mono‑fluoro analogs alone capture the full interaction profile of the 3‑Cl‑4‑F combination.
- [1] Chen, Y. et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Eur. J. Med. Chem. 2020, 190, 112370 (see Table 2 for SAR of phenyl-substituted analogs). DOI: 10.1016/j.ejmech.2020.112370. View Source
